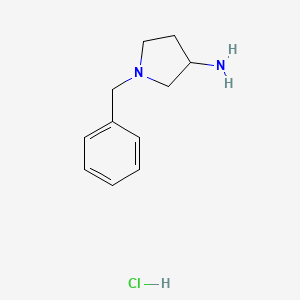

1-Benzylpyrrolidin-3-amine hydrochloride

Description

Significance of Pyrrolidine (B122466) and Piperidine (B6355638) Scaffolds in Organic Synthesis

Pyrrolidine and piperidine rings are among the most ubiquitous heterocyclic scaffolds in organic chemistry and drug discovery. Their prevalence stems from their presence in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, and their role as fundamental structural motifs in a multitude of synthetic pharmaceuticals. frontiersin.orgwikipedia.org

Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, valued for several key attributes. nih.govontosight.ai Its saturated, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is a significant advantage in designing molecules that can fit into the complex binding sites of biological targets. nih.gov The non-planar structure of the pyrrolidine ring can lead to various stereoisomers, and the spatial orientation of substituents can result in different biological profiles for drug candidates. nih.gov This stereochemical complexity is often exploited in asymmetric synthesis, where chiral pyrrolidine derivatives, such as the amino acid proline, are used as effective catalysts or chiral building blocks. nih.gov The pyrrolidine nucleus is found in numerous FDA-approved drugs, including antivirals, antihypertensives, and antibacterial agents. frontiersin.orgmdpi.com

Piperidine Scaffold: The six-membered piperidine ring is another exceptionally important synthetic fragment in the design of pharmaceuticals. nih.gov It is a structural component in more than twenty classes of pharmaceuticals and is a key feature in many blockbuster drugs. researchgate.netarizona.edu The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com The piperidine framework is integral to a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines. researchgate.netarizona.edu Its versatility makes it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Academic Relevance of 1-Benzylpyrrolidin-3-amine (B101318) Hydrochloride in Heterocyclic Chemistry

1-Benzylpyrrolidin-3-amine hydrochloride serves as a key intermediate and building block in the synthesis of more complex heterocyclic systems. lookchem.comcymitquimica.combldpharm.com Its academic relevance is demonstrated through its application in synthetic routes aimed at producing novel compounds with potential therapeutic value. The molecule possesses two key points of reactivity: the secondary amine within the pyrrolidine ring (after deprotection of the benzyl (B1604629) group) and the primary exocyclic amine at the 3-position. This dual functionality allows for a variety of chemical modifications.

Research has shown the utility of 1-benzyl-3-aminopyrrolidine as a precursor in multi-step syntheses. For instance, it has been used in the development of substituted pyrrolidines for potential use as enzyme inhibitors. acs.org A notable example includes its role as a key intermediate in the asymmetric synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine, a component required for the manufacture of an Epidermal Growth Factor Receptor (EGFR) inhibitor. acs.org The synthesis of 1-benzyl-3-aminopyrrolidine itself from inexpensive, commercially available starting materials has been a subject of research, highlighting its importance as a target molecule for efficient synthetic methodologies. researchgate.net Its role as a precursor is further evidenced by its inclusion in chemical supplier databases, which list various downstream products synthesized from it. chemsrc.com These applications underscore the compound's value to the academic and industrial research communities for creating diverse libraries of new chemical entities.

Chemical Data

Table 1: Properties of 1-Benzylpyrrolidin-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | 1-benzylpyrrolidin-3-amine |

| CAS Number | 18471-40-4 |

| Boiling Point | 261.5 °C at 760 mmHg |

| Density | 1.024 g/mL at 25 °C |

| Refractive Index | 1.5477 |

Data sourced from PubChem and LookChem. lookchem.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H17ClN2 |

|---|---|

Molecular Weight |

212.72 g/mol |

IUPAC Name |

1-benzylpyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H |

InChI Key |

SLNQYIALAWPRRP-UHFFFAOYSA-N |

SMILES |

C1CN(CC1N)CC2=CC=CC=C2.Cl |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzylpyrrolidin 3 Amine Hydrochloride and Its Chiral Enantiomers

Traditional Organic Synthesis Routes

Traditional organic synthesis provides several reliable pathways to 1-Benzylpyrrolidin-3-amine (B101318) hydrochloride. These methods can be broadly categorized into reductive amination approaches and nucleophilic substitution strategies, each offering distinct advantages depending on the available starting materials and desired stereochemical outcome.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine via an intermediate imine or a related species. This approach is particularly valuable for the synthesis of 1-Benzylpyrrolidin-3-amine, starting from its corresponding ketone.

The most direct precursor for this route is 1-Benzylpyrrolidin-3-one. The synthesis of this ketone has been well-documented, often starting from readily available commercial materials like ethyl acrylate. researchgate.net One patented method involves a multi-step sequence including the synthesis of ethyl 3-benzylaminopropionate, followed by reactions to form 3-(N-ethoxycarbonylmethylene)benzylamine ethyl propionate, which then undergoes a Dieckmann cyclization and subsequent hydrolysis and decarboxylation to yield the target ketone, N-benzyl-3-pyrrolidone. researchgate.netgoogle.com

Once 1-Benzylpyrrolidin-3-one is obtained, it can be converted to 1-Benzylpyrrolidin-3-amine through several reductive amination protocols. A common method involves the formation of an oxime intermediate, 1-benzyl-3-hydroximinopyrrolidine, by reacting the ketone with hydroxylamine. google.com This oxime is then reduced to the primary amine. google.com Alternatively, direct reductive amination can be performed by reacting the ketone with an ammonia (B1221849) source in the presence of a reducing agent.

| Precursor Synthesis Step | Key Reagents | Reaction Type | Reported Yield | Source |

| Dieckmann Cyclization | Sodium ethoxide, Toluene | Intramolecular Condensation | 65% (ring-closing) | google.com |

| Hydrolysis & Decarboxylation | Concentrated Hydrochloric Acid | Acid Hydrolysis | 85% (decarboxylation) | google.com |

| Overall Ketone Synthesis | - | - | ~57% | researchgate.net |

Hydrogenation is the critical reduction step in this synthetic approach. Catalytic hydrogenation is widely employed to convert the C=N bond of the intermediate imine or oxime into the amine. google.com For instance, 1-benzyl-3-hydroximinopyrrolidine can be hydrogenated to furnish 3-Amino-1-benzylpyrrolidine. google.com

Various catalysts and hydrogen sources can be utilized, with the choice influencing reaction efficiency and stereoselectivity. For the production of specific chiral enantiomers, asymmetric hydrogenation techniques are employed. Rhodium-catalyzed asymmetric hydrogenation of related N-enamide precursors has been shown to be highly effective for producing enantioenriched 3-aminopiperidine derivatives, a strategy that can be adapted to the pyrrolidine (B122466) scaffold to yield optically active (R)- or (S)-1-Benzylpyrrolidin-3-amine. researchgate.net

| Hydrogenation Method | Substrate | Catalyst/Reagents | Product | Source |

| Catalytic Hydrogenation | 1-Benzyl-3-hydroximinopyrrolidine | H₂, Catalyst (e.g., Raney Ni, Pd/C) | 3-Amino-1-benzylpyrrolidine | google.com |

| Asymmetric Hydrogenation | N-acyl-1-benzyl-Δ³-pyrrolidine | Rhodium-chiral ligand complex, H₂ | Chiral 3-acylamino-1-benzylpyrrolidine | researchgate.net |

| Catalytic Transfer Hydrogenation | N-Benzyl protected amines | Ammonium (B1175870) formate, 10% Pd/C | Debenzylated amine | mdma.ch |

Nucleophilic Substitution Strategies

Nucleophilic substitution offers an alternative synthetic paradigm, typically by forming the N-benzyl bond on a pre-existing 3-aminopyrrolidine (B1265635) scaffold. This method is advantageous when 3-aminopyrrolidine or its derivatives are more readily accessible than the corresponding ketone.

This strategy involves the direct N-alkylation of a pyrrolidine ring nitrogen. The synthesis can commence with a suitably protected 3-aminopyrrolidine, which is then reacted with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride. orgsyn.orgnih.gov For example, a standard procedure involves reacting the amine with benzyl bromide in the presence of a base like potassium carbonate in a solvent mixture such as ethanol (B145695) and water. orgsyn.org This reaction directly installs the benzyl group onto the pyrrolidine nitrogen, forming the desired 1-benzyl-3-aminopyrrolidine backbone. If the starting material is racemic, the product will be a racemic mixture, whereas using an enantiomerically pure starting material like (R)- or (S)-3-aminopyrrolidine allows for the synthesis of the corresponding chiral product.

| Reaction Type | Substrate | Reagents | Key Transformation | Source |

| N-Alkylation | (S)-2-amino-3-phenyl-1-propanol | Benzyl bromide, K₂CO₃, EtOH/H₂O | N-Benzylation of an amino alcohol | orgsyn.org |

| General N-Alkylation | Piperidine (B6355638)/Pyrrolidine Amine | Alkyl Halides (e.g., Benzyl Halide) | Formation of N-C bond | nih.gov |

An intriguing, though less direct, approach involves the chemical interconversion between piperidine and pyrrolidine scaffolds. researchgate.net Research has described the preparation and interconversion of 2-substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines, proceeding through an intermediate aziridinium (B1262131) ion. researchgate.net For instance, reduction of 3-azido-1-benzylpiperidine yields 3-amino-1-benzylpiperidine. researchgate.net Synthetic routes that induce ring contraction of a piperidine derivative or ring expansion of a proline derivative can potentially be harnessed to access the 1-benzylpyrrolidin-3-amine structure. researchgate.net While not a common introductory route, these transformations highlight the synthetic accessibility between these closely related six- and five-membered heterocyclic systems. researchgate.netnih.gov

Carbamate (B1207046) Protection and Subsequent Reduction

The use of carbamate protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is a foundational strategy in amine synthesis. This approach involves the protection of a nitrogen atom to prevent unwanted side reactions while other parts of the molecule are modified. The synthesis of the target compound via this route typically involves the formation of a carbamate-protected pyrrolidine precursor, followed by the deprotection and reduction to yield the final amine.

The general sequence involves introducing a carbamate group onto a suitable substrate, which is then cyclized or modified to form the pyrrolidine ring. The final step is the removal of the carbamate group to unveil the 3-amino functionality. For instance, a precursor like (S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride demonstrates the use of a Cbz protecting group on a pyrrolidine structure. bldpharm.com The deprotection is a critical step and can be achieved under various conditions.

Methods for carbamate cleavage are well-established. For example, Cbz groups are commonly removed by catalytic hydrogenolysis (e.g., using Pd/C and H₂), which is a mild and efficient method. organic-chemistry.org Boc groups are typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane. nih.gov The choice of deprotection agent is crucial to ensure compatibility with other functional groups in the molecule. organic-chemistry.org

Table 1: Common Deprotection Methods for Carbamate Groups

| Protecting Group | Reagent | Conditions | Key Features |

| Cbz | H₂, Pd/C | Neutral, mild | Sensitive to other reducible groups. organic-chemistry.org |

| Boc | TFA or HCl | Acidic | Can fail or lead to ring-opening in sensitive structures. nih.gov |

| Alloc | 2-Mercaptoethanol, K₃PO₄ | Nucleophilic | Useful for substrates with sensitive functionalities. organic-chemistry.org |

This methodology offers a reliable and versatile route to the target compound, allowing for the construction of complex molecular architectures by temporarily masking the reactive amine group.

Curtius Rearrangement Mediated Synthesis

The Curtius rearrangement is a classic and powerful transformation in organic synthesis for converting carboxylic acids into primary amines. wikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which thermally or photochemically rearranges to an isocyanate, losing a molecule of nitrogen gas in the process. wikipedia.orgorganic-chemistry.org The resulting isocyanate can then be trapped with various nucleophiles; hydrolysis with aqueous acid yields the primary amine. nih.gov

This rearrangement is known for its high tolerance of various functional groups and for proceeding with complete retention of the stereochemical configuration of the migrating group. nih.gov A key advantage is that it avoids the use of harsh reagents often required in other amine syntheses.

A specific application of this method has been reported for the multigram-scale synthesis of 1-benzyl-3-aminopyrrolidine. researchgate.net In this key step, an appropriate acylhydrazide precursor is treated with sodium nitrite (B80452) and trifluoroacetic acid to generate the acyl azide in situ, which then undergoes the Curtius rearrangement. The resulting isocyanate is subsequently hydrolyzed to afford the desired 3-aminopyrrolidine derivative. researchgate.net This approach is notable for being conducted primarily in aqueous conditions, making it an environmentally benign option. researchgate.net

Table 2: Key Steps in Curtius Rearrangement for Amine Synthesis

| Step | Transformation | Intermediate | Product |

| 1 | Carboxylic acid to Acyl Azide | Acyl Azide | Isocyanate |

| 2 | Isocyanate Hydrolysis | Carbamic Acid | Primary Amine |

The versatility of the isocyanate intermediate also allows for the synthesis of derivatives such as ureas and carbamates by trapping it with amines or alcohols, respectively. wikipedia.orgnih.gov

Cyclization Reactions

The construction of the pyrrolidine ring is the cornerstone of synthesizing 1-benzylpyrrolidin-3-amine. Various cyclization strategies have been developed to achieve this, offering different levels of efficiency, stereocontrol, and functional group tolerance.

Intramolecular cyclization reactions that form the pyrrolidine ring in a single, continuous sequence are highly efficient. These cascade reactions, often catalyzed by transition metals, can generate complex molecules from simple acyclic precursors in one pot. A common strategy involves the cyclization of an amino alcohol. For instance, the use of thionyl chloride (SOCl₂) can efficiently chlorinate an amino alcohol, facilitating a subsequent intramolecular nucleophilic substitution to form the cyclic amine, thereby bypassing the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org

Radical cyclizations offer a powerful method for C-N bond formation. In this approach, an aminyl radical is generated, which then cyclizes onto a suitably positioned double bond or other radical acceptor within the same molecule. A key transformation involves the stereoselective formation of nitrogen-containing heterocycles via the aminyl-radical cyclization of a primary amine. nih.gov This can be achieved using methods like Suárez hypoiodite (B1233010) oxidation, which generates the necessary radical intermediate. nih.gov This methodology is particularly useful for synthesizing complex polycyclic structures and can exhibit high levels of stereocontrol based on the substrate's conformation.

Oxidative amination of alkenes is a versatile strategy for synthesizing nitrogen-containing compounds. nih.gov This method can involve the direct addition of a nitrogen source across a double bond. Palladium-catalyzed aerobic oxidative amination, often referred to as the aza-Wacker reaction, involves the aminopalladation of an alkene followed by β-hydride elimination. acs.org More recent developments utilize dual photoredox and copper catalysis to achieve the intermolecular oxidative amination of unactivated alkenes. rsc.org This process typically involves the generation of an amidyl radical, which adds to the alkene with anti-Markovnikov selectivity. nih.gov This radical-based approach is compatible with a wide range of functional groups due to its mild reaction conditions. rsc.org

Intramolecular hydroamination provides a direct and atom-economical route to cyclic amines. Metal-free approaches often rely on the use of strong Brønsted acids, such as triflic acid (TfOH) or sulfuric acid, to catalyze the cyclization of aminoalkenes. nih.gov In this method, the acid protonates the double bond, generating a carbocation that is then trapped intramolecularly by the nitrogen nucleophile. This strategy is effective for aminoalkenes that have an electron-withdrawing group on the nitrogen atom, which pre-activates the substrate for cyclization. The reaction typically proceeds in excellent yields to form pyrrolidines and other N-heterocycles. nih.gov

Table 3: Overview of Cyclization Strategies for Pyrrolidine Synthesis

| Method | Key Principle | Catalyst/Reagent | Precursor Type |

| Intramolecular Cyclization/Reduction | One-pot chlorination and cyclization | SOCl₂ | Amino alcohol organic-chemistry.org |

| Radical-Mediated Cyclization | Aminyl radical addition to an internal π-system | Hypoiodite | Unsaturated amine nih.gov |

| Oxidative Amination | Amidyl radical addition to an alkene | Photoredox/Copper or Palladium | Alkene and Amine source nih.govacs.org |

| Acid-Mediated Hydroamination | Acid-catalyzed intramolecular amine addition | Brønsted acid (e.g., TfOH) | Alkenylamine nih.gov |

Direct δ-Amination of sp³ C-H Bonds

The direct amination of sp³ C-H bonds represents a powerful and atom-economical strategy for the synthesis of pyrrolidines. This approach circumvents the need for pre-functionalized starting materials, directly converting a C-H bond at the δ-position relative to a nitrogen atom into a C-N bond to form the pyrrolidine ring.

One notable method involves an iodine-mediated, transition-metal-free approach to δ-amination. organic-chemistry.org This reaction utilizes molecular iodine (I₂) as the sole oxidant to facilitate the cyclization of accessible substrates into pyrrolidines. organic-chemistry.org The process is operationally simple and has been shown to be effective for a variety of substrates, offering an efficient route to the pyrrolidine framework. organic-chemistry.org Mechanistic studies suggest that the reaction likely proceeds through a radical pathway, initiated by the homolytic cleavage of an N-I bond. organic-chemistry.org While this method is broadly applicable, its effectiveness can be influenced by the nature of the substrate, with certain functional groups being less tolerated. organic-chemistry.org

Another strategy in this category is the triiodide (I₃⁻)-mediated δ C-H amination, which is a modification of the Hofmann-Löffler-Freytag (HLF) reaction. nih.gov The classic HLF reaction often requires harsh conditions, but this modified approach allows for the amination of unactivated secondary C-H bonds under milder conditions. nih.gov By generating triiodide in situ from the oxidation of sodium iodide, the reaction avoids the undesired decomposition pathways often mediated by I₂, thus expanding the synthetic utility to include substrates with weaker C-H bonds. nih.gov This method has been successfully applied to form a range of functionalized pyrrolidines. nih.gov

The following table summarizes representative conditions for these direct amination reactions.

| Method | Oxidant/Mediator | Base | Solvent | Key Features | Reference |

| Iodine-Mediated Amination | I₂ | K₂CO₃ | Toluene | Transition-metal-free, operationally simple. | organic-chemistry.org |

| Triiodide-Mediated HLF Reaction | I₃⁻ (from NaI) | Not specified | Not specified | Milder conditions than classic HLF, broader substrate scope. | nih.gov |

Chlorination of Amino Alcohols

The synthesis of cyclic amines, including pyrrolidines, from amino alcohols via chlorination is a classic transformation that has been revisited and optimized for efficiency and scope. organic-chemistry.org This one-pot method involves the treatment of an amino alcohol with thionyl chloride (SOCl₂) to achieve chlorination of the hydroxyl group, followed by intramolecular cyclization to form the pyrrolidine ring. organic-chemistry.orgorganic-chemistry.orgorgsyn.org This approach is advantageous as it bypasses the multi-step sequence of N-protection, O-activation, cyclization, and deprotection that is often employed. organic-chemistry.org

The success of this reaction is highly dependent on the reaction conditions. An optimized protocol involves the slow, inverse addition of the amino alcohol solution to the thionyl chloride solution. organic-chemistry.org This technique is crucial as it suppresses the formation of undesired side products by ensuring the rapid protonation of the amine, which prevents it from acting as a nucleophile and reacting with the chlorosulfinyl ester intermediate. organic-chemistry.org In situ NMR studies have confirmed the formation of these intermediates, which are then converted to the corresponding amino chlorides that undergo cyclization upon treatment with a base. organic-chemistry.org

This method has demonstrated broad applicability for the synthesis of various nitrogen heterocycles, including pyrrolidines and piperidines, with high yields. organic-chemistry.org The scalability of this process has also been demonstrated, highlighting its practical utility in synthetic chemistry. organic-chemistry.org

| Reagent | Solvent | Key Reaction Step | Advantages | Reference |

| Thionyl chloride (SOCl₂) | Isopropyl acetate (B1210297) or Dimethoxymethane | Inverse addition of amino alcohol to SOCl₂ | One-pot, avoids protection/deprotection steps, scalable. | organic-chemistry.org |

Asymmetric Synthesis and Chiral Resolution Techniques

The synthesis of specific chiral enantiomers of 1-benzylpyrrolidin-3-amine requires sophisticated asymmetric strategies. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, leading to the desired enantiomer with high purity.

Enantioselective Catalysis

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis and has been effectively applied to the preparation of chiral pyrrolidines. rsc.org This method typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor in the presence of a chiral rhodium catalyst. oup.comnih.gov The catalyst, which is composed of a rhodium metal center and a chiral ligand, creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face, resulting in the formation of one enantiomer in excess. rsc.orgunl.edu

A variety of chiral phosphine (B1218219) ligands have been developed for this purpose, with pyrrolidine-based phosphine ligands themselves being prominent. oup.com The efficiency and enantioselectivity of the hydrogenation are highly dependent on the structure of the substrate, the chiral ligand, and the reaction conditions, such as solvent and pressure. nih.gov For instance, polymer-supported chiral pyrrolidinephosphine-rhodium catalysts have been developed and used in the asymmetric hydrogenation of olefins, achieving high optical yields for the synthesis of chiral amino acid precursors. oup.com

| Catalyst System | Substrate Type | Key Outcome | Significance | Reference |

| Rhodium complex with chiral phosphine ligand | Prochiral enamines, dehydroamino acid esters | High enantiomeric excess of the hydrogenated product | Powerful tool for creating chiral centers in pyrrolidine rings. | rsc.orgnih.gov |

| Polymer-supported chiral pyrrolidinephosphine-Rh catalyst | Olefins | High optical yields | Demonstrates the utility of recyclable catalysts in asymmetric synthesis. | oup.com |

Palladium-Catalyzed Enantioselective Amination

Palladium-catalyzed reactions are versatile tools for the construction of C-N bonds, and their enantioselective variants provide a powerful means to synthesize chiral amines, including substituted pyrrolidines. nih.govacs.orgfigshare.comorganic-chemistry.orgorganic-chemistry.org One prominent strategy is the enantioselective palladium-catalyzed carboamination of alkenes. nih.govacs.org This reaction involves the intramolecular cyclization of an aminoalkene onto a palladium-activated alkene, followed by coupling with an aryl or vinyl halide. The use of a chiral ligand on the palladium catalyst controls the stereochemistry of the newly formed stereocenter. nih.govacs.org For example, the use of (R)-Siphos-PE as a ligand has been shown to provide 2-(arylmethyl)pyrrolidines with high enantiomeric excess. nih.govacs.org

Another approach is the enantioselective α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by a palladium-catalyzed Negishi coupling with an aryl bromide to introduce the aryl group at the α-position with high enantioselectivity. organic-chemistry.org

The following table summarizes key aspects of these palladium-catalyzed methods.

| Reaction Type | Catalyst/Ligand | Key Transformation | Enantioselectivity | Reference |

| Enantioselective Carboamination | Pd/(R)-Siphos-PE | Cyclization of N-boc-pent-4-enylamines with aryl bromides | Up to 94% ee | nih.govacs.org |

| Enantioselective α-Arylation | Pd(OAc)₂/tBu₃P-HBF₄ with sparteine | Deprotonation and Negishi coupling of N-Boc-pyrrolidine | High enantiomeric ratio (e.g., 96:4 er) | organic-chemistry.org |

Iridium(III)-Catalyzed Pyrrolidine Synthesis from Triols

Iridium catalysts have emerged as powerful tools for the synthesis of N-heterocycles. organic-chemistry.orgnih.govunife.itvu.nlnih.gov One innovative approach involves the use of a chiral iridium catalyst to mediate the annulation of diols and primary amines to form chiral pyrrolidines. organic-chemistry.org This "borrowing hydrogen" methodology involves the iridium-catalyzed oxidation of the diol to a dialdehyde, which then condenses with the amine to form a di-imine. Subsequent intramolecular cyclization and iridium-catalyzed hydrogenation of the resulting intermediate yields the chiral pyrrolidine. organic-chemistry.org The use of a chiral amine-derived iridacycle complex has been shown to provide a range of enantioenriched pyrrolidines from simple racemic diols and primary amines. organic-chemistry.org

Another iridium-catalyzed method involves the reductive generation of azomethine ylides from amides or lactams. nih.govunife.itvu.nlnih.gov In this process, an iridium complex, such as Vaska's complex, catalyzes the reduction of the amide carbonyl to generate an azomethine ylide intermediate. This intermediate can then undergo a [3+2] dipolar cycloaddition with an alkene to form a substituted pyrrolidine. nih.govunife.itvu.nlnih.gov While this method is powerful for creating complex pyrrolidine structures, achieving high enantioselectivity often requires the use of chiral dipolarophiles or further development of chiral iridium catalysts for this specific transformation.

| Catalyst System | Starting Materials | Key Methodology | Significance | Reference |

| Chiral amine-derived iridacycle complex | Racemic diols and primary amines | Borrowing hydrogen annulation | Rapid access to diversely substituted enantioenriched pyrrolidines. | organic-chemistry.org |

| Vaska's complex [IrCl(CO)(PPh₃)₂] | Amides/Lactams and alkenes | Reductive generation of azomethine ylides and [3+2] cycloaddition | Access to structurally complex and polysubstituted pyrrolidines. | nih.govunife.itvu.nlnih.gov |

Utilization of Chiral Precursors

The use of naturally occurring chiral molecules as starting materials is a cornerstone of asymmetric synthesis, providing a direct route to enantiomerically pure products. This "chiral pool" synthesis leverages the inherent stereochemistry of the precursor to control the configuration of the final product.

Synthesis from L-Aspartic Acid

A well-established route to (S)-1-benzylpyrrolidin-3-amine begins with the readily available amino acid, L-aspartic acid. One documented synthesis involves a multi-step sequence to construct the chiral pyrrolidine ring. The process commences with the formation of N-Formyl-L-aspartic anhydride (B1165640) from L-aspartic acid. researchgate.net This intermediate then undergoes a series of transformations including acylation, esterification, reduction, and finally, a ring-closing reaction to yield (S)-1-benzylpyrrolidin-3-amine. researchgate.net The final debenzylation step affords (S)-(+)-3-Aminopyrrolidine dihydrochloride (B599025). researchgate.net

Table 1: Optimal Conditions for the Synthesis of (S)-1-benzylpyrrolidin-3-amine

| Parameter | Optimal Condition | Resulting Yield |

|---|---|---|

| Molar Ratio (KBH₄:H₂SO₄:Substrate) | 3:1.5:1 | 71.6% |

| Reaction Time | 6 hours | 71.6% |

| Reaction Temperature | 50-60°C | 71.6% |

This table summarizes the optimized reaction conditions for the reduction and ring-closing step to form (S)-1-benzylpyrrolidin-3-amine from its precursor, as reported in the literature. researchgate.net

Derivation from L-Ribitol

Carbohydrates offer a rich source of stereochemical diversity for synthesis. A synthetic pathway starting from D-ribose has been developed to produce 1,4-dideoxy-1,4-imino-D-ribitol, a polyhydroxylated N-benzylpyrrolidine derivative. researchgate.net Although the final target is not the 3-amino compound, the core methodology demonstrates the formation of the N-benzylpyrrolidine ring from a ribitol-derived precursor.

The synthesis involves a key intermediate, L-Lyxonolactone, which is prepared from a D-ribonolactone derivative through a base-promoted hydrolysis that inverts the configuration at the C-4 position. researchgate.net The crucial cyclization step is then achieved by reacting a dimesylated L-lyxitol intermediate with benzylamine (B48309). This reaction proceeds with another inversion of configuration at C-4, ultimately affording the D-ribo-configured N-benzylpyrrolidine system. researchgate.net Subsequent functional group manipulations would be required to convert the resulting polyol into 1-benzylpyrrolidin-3-amine hydrochloride.

Table 2: Key Transformation in Pyrrolidine Synthesis from D-Ribose

| Starting Material | Key Intermediate | Cyclization Reagent | Product Core Structure |

|---|---|---|---|

| D-Ribose | L-Lyxonolactone derivative | Benzylamine | N-Benzylpyrrolidine |

This table highlights the key stages in the conversion of D-ribose to an N-benzylpyrrolidine scaffold. researchgate.net

Derivation from Natural Alkaloids (e.g., (-)-Vasicine)

Natural alkaloids provide complex and stereochemically defined scaffolds for chemical synthesis. A facile and scalable method for preparing optically active (3S)-1-benzylpyrrolidin-3-ol has been reported starting from the natural alkaloid (-)-vasicine, which is the major alkaloid of the plant Adhatoda vasica. documentsdelivered.com

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. Chemoenzymatic dynamic kinetic resolution (DKR) represents an advanced approach that can theoretically convert 100% of a racemic starting material into a single enantiomer of a product. nih.gov

This method combines the enantioselective acylation of an amine, catalyzed by a lipase (B570770), with the in-situ racemization of the unreacted amine enantiomer, catalyzed by a metal complex. nih.gov For primary amines, a combination of a ruthenium catalyst for racemization and an enzyme like Candida antarctica lipase B (CALB) for the resolution has proven highly effective. nih.gov This process allows for the transformation of a variety of racemic primary amines into a single enantiomer of the corresponding amide in high yield and with high enantioselectivity. nih.gov The resulting enantiomerically pure amide can then be hydrolyzed to yield the desired chiral amine.

Table 3: Components of a Chemoenzymatic DKR System for Primary Amines

| Component | Function | Example |

|---|---|---|

| Enzyme | Enantioselective acylation | Candida antarctica lipase B (CALB) |

| Racemization Catalyst | Racemization of unreacted amine | Shvo's catalyst (a ruthenium complex) |

| Acylating Agent | Provides the acyl group | Isopropyl acetate |

This table outlines the key components used in the dynamic kinetic resolution of primary amines. nih.govunibo.it

Diastereoselective Synthetic Pathways

Diastereoselective reactions are crucial for creating molecules with multiple stereocenters. For the synthesis of substituted pyrrolidines, direct C–H amination methods offer an atom-economical and streamlined approach. nih.gov

Research has demonstrated the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides using an iron dipyrrinato complex as a catalyst. nih.gov The study of the reaction mechanism, through both experiments and theoretical calculations, provided a model for understanding the factors that control diastereoinduction. nih.gov This understanding allowed for the systematic modification of the catalyst to improve selectivity. It was found that among various iron alkoxide and aryloxide catalysts, an iron phenoxide complex showed superior performance, generating the syn 2,5-disubstituted pyrrolidines with high diastereoselectivity (>20:1 d.r.). nih.gov While this specific example focuses on 2,5-disubstitution, the principles of catalyst design to control stereochemistry are broadly applicable to the synthesis of other substituted pyrrolidines, such as diastereomers of 1-benzyl-3-amino-4-methylpyrrolidine. researchgate.net

Table 4: Effect of Catalyst on Diastereoselectivity in Pyrrolidine Synthesis

| Substrate | Catalyst | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| 1-azido-1-phenyl-hex-5-ene | Iron Dipyrrinato Complex (1a) | 3.9:1 |

| 1-azido-1-(4-chlorophenyl)-hex-5-ene | Iron Alkoxide Variant (6) | 13:1 |

| 1-azido-1-(4-chlorophenyl)-hex-5-ene | Iron Phenoxide Complex (8) | >20:1 |

This table shows the impact of catalyst modification on the diastereomeric ratio (d.r.) in the cyclization of aliphatic azides to form pyrrolidines. nih.gov

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and green alternative for the synthesis of complex molecules, including chiral amines and heterocycles. researchgate.net Engineered enzymes can catalyze reactions with high selectivity and efficiency under mild conditions. nih.gov

A notable biocatalytic approach for forging chiral cyclic amines involves the intramolecular C(sp³)–H amination of organic azides. nih.gov Scientists have engineered a cytochrome P450 enzyme, specifically a variant named P411-PYS-5149, to catalyze the insertion of an alkyl nitrene into C(sp³)–H bonds. nih.gov This "new-to-nature" enzymatic reaction builds the pyrrolidine ring with good enantioselectivity and catalytic efficiency. nih.gov This method provides a general and concise route for preparing chiral N-heterocyclic building blocks, representing a significant advance in synthetic chemistry and drug discovery. researchgate.netnih.gov This biocatalytic platform lays the foundation for creating diverse N-heterocycles through environmentally benign processes. nih.gov

ω-Transaminase-Mediated Conversions

The use of ω-transaminases (ω-TAs) represents a highly efficient and environmentally favorable method for the asymmetric synthesis of chiral amines from prochiral ketones. illinois.eduresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. illinois.edunih.gov This biocatalytic approach has been successfully applied to the synthesis of various chiral pyrrolidines and piperidines. nih.gov

In the context of 1-benzylpyrrolidin-3-amine, the corresponding ketone, 1-benzylpyrrolidin-3-one, serves as the prochiral substrate. By selecting either an (R)-selective or (S)-selective ω-transaminase, it is possible to produce the desired enantiomer of the amine with high optical purity. illinois.edu The reaction typically employs an inexpensive amine donor, such as isopropylamine (B41738) or alanine, and proceeds in an aqueous medium under mild temperature and pH conditions. The development and engineering of ω-TAs have expanded their substrate scope to include bulkier and more complex ketones, making this a versatile strategy for producing enantiopure cyclic amines. nih.govresearchgate.net

A key advantage of this method is the potential for high enantiomeric excess (ee), often exceeding 99%, which is critical for pharmaceutical applications. researchgate.netnih.gov The process avoids the harsh reagents and heavy metal catalysts often used in traditional chemical synthesis, aligning with the principles of green chemistry. illinois.edu

Table 1: Key Features of ω-Transaminase-Mediated Synthesis

| Feature | Description |

|---|---|

| Enzyme Class | ω-Transaminase (ω-TA) |

| Coenzyme | Pyridoxal-5'-phosphate (PLP) |

| Substrate | 1-Benzylpyrrolidin-3-one |

| Product | (R)- or (S)-1-Benzylpyrrolidin-3-amine |

| Stereoselectivity | High (often >99% ee) |

| Reaction Conditions | Mild, aqueous environment |

| Advantages | Green chemistry, high enantiopurity, avoids harsh reagents |

Enzymatic Hydroxylation of N-Substituted Pyrrolidines

Enzymatic hydroxylation offers a regioselective and stereoselective method to introduce a hydroxyl group onto an unactivated carbon atom, a transformation that is often challenging to achieve with conventional chemical methods. Cytochrome P450 monooxygenases are particularly effective for this purpose. nih.gov These enzymes can be engineered to selectively hydroxylate N-benzylpyrrolidine at the C-3 position, yielding 1-benzylpyrrolidin-3-ol. nih.gov

This chiral alcohol is a valuable intermediate that can be subsequently converted to 1-benzylpyrrolidin-3-amine. The conversion typically involves two steps:

Activation of the hydroxyl group: The alcohol is converted into a better leaving group, for instance, by tosylation or mesylation.

Nucleophilic substitution: The activated intermediate is then reacted with an amine source, such as ammonia or an azide followed by reduction, to introduce the amino group.

The stereochemistry of the final amine product is determined by the stereochemistry of the alcohol precursor and the mechanism of the substitution reaction (e.g., SN2, which proceeds with inversion of configuration). The ability to produce either the (S)- or (R)-enantiomer of the alcohol through selective biocatalysis allows for precise control over the final product's chirality. nih.gov

Synthesis of Related Pyrrolidine and Piperidine Derivatives

The structural motif of 1-benzylpyrrolidine-3-amine is found within a broader class of related heterocyclic compounds. The synthetic strategies for these derivatives often share common intermediates and reaction types.

Synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one Analogs

Analogs of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, a compound structurally related to the nootropic agent nebracetam (B40111), can be synthesized through multi-step sequences. uran.uaresearchgate.net One common approach begins with the reaction of itaconic acid and a substituted benzylamine in toluene, which, upon heating, forms the corresponding 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. uran.ua

This carboxylic acid intermediate can then be converted to the final product through several steps. An optimized, four-stage synthesis has been proposed to improve yield and avoid hazardous reagents like sodium azide. uran.uaresearchgate.net The final step often involves the reduction of an intermediate, such as a nitrile or an azide, to yield the primary amine. The product is typically isolated as its hydrochloride salt to improve stability and handling. uran.ua

Table 2: Alternative Synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one Analogs

| Step | Reaction |

|---|---|

| 1 | Itaconic acid reacts with substituted benzylamines to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid. |

| 2 | The carboxylic acid is converted to a key intermediate. |

| 3 | Introduction of a nitrogen-containing functional group. |

| 4 | Reduction to the final 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one product. |

Another method involves the hydrazinolysis of 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one. This reaction, using hydrazine (B178648) hydrate (B1144303) in ethanol, cleaves the phthalimide (B116566) protecting group to release the desired primary amine.

Synthesis of 1-Benzylpiperidin-3-amine Derivatives

The synthesis of 1-benzylpiperidin-3-amine, the six-membered ring analog of 1-benzylpyrrolidin-3-amine, can be achieved through various routes. A common method is the reductive amination of 1-benzylpiperidin-3-one. This reaction involves treating the ketone with an amine source (like ammonia or hydroxylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to form the amine directly.

Alternatively, the synthesis can start from optically active amino acids, such as L-glutamic acid, to produce enantiomerically pure 3-amino piperidine derivatives. researchgate.net Another approach involves the reduction of an intermediate azido (B1232118) compound, which can be prepared from the corresponding chloro-substituted piperidine. researchgate.net The synthesis of 1-benzylpiperidine (B1218667) derivatives is also a key area in the development of ligands for various biological targets, including acetylcholinesterase. researchgate.net

Synthesis of Azaspiro Dihydrotriazine Scaffolds

Azaspiro compounds, which feature a spirocyclic junction containing a nitrogen atom, are of interest in medicinal chemistry. The synthesis of these complex scaffolds can utilize pyrrolidine derivatives as starting materials. For instance, spiro[carbazole-3,3'-pyrrolidine] derivatives have been developed as inhibitors of specific biological pathways. nih.gov The construction of such scaffolds often involves multi-component reactions or cycloaddition reactions where the pyrrolidine ring is formed or pre-exists as a key building block. These synthetic routes enable the creation of unique three-dimensional structures for drug discovery. nih.gov

Synthesis of 1,4-Imino-D-lyxitols

1,4-Imino-D-lyxitols are polyhydroxylated pyrrolidine derivatives, also known as iminosugars. These compounds are analogs of carbohydrates where the ring oxygen is replaced by a nitrogen atom. Their synthesis is of significant interest as they are often potent inhibitors of glycosidases. nih.govnih.gov

The synthesis of these complex molecules often starts from carbohydrate precursors. For example, D-xylose can be used as a starting material to construct the chiral pyrrolidine core. nih.gov Synthetic strategies typically involve a series of protection, oxidation, reduction, and cyclization steps to build the highly functionalized pyrrolidine ring with the correct stereochemistry. The introduction of the N-benzyl group is usually accomplished via reductive amination. These synthetic approaches provide access to a range of iminosugars that can be evaluated for their biological activity. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies of 1 Benzylpyrrolidin 3 Amine Hydrochloride

Fundamental Chemical Transformations

The reactivity of 1-benzylpyrrolidin-3-amine (B101318) is largely dictated by the primary amine at the 3-position and the N-benzyl-protected pyrrolidine (B122466) ring. These functionalities allow for a diverse array of chemical reactions, making it a valuable building block in medicinal chemistry and materials science.

Amine Group Reactivity

The exocyclic primary amine is a potent nucleophile and the primary site for a variety of functional group interconversions, including alkylation, acylation, and participation in redox reactions of its derivatives.

The primary amine of 1-benzylpyrrolidin-3-amine can be readily alkylated through several synthetic methodologies. Reductive amination, for instance, is a common strategy, although its success can be dependent on the nature of the electrophile. unibo.it An attempted reductive amination with 4-methoxybenzaldehyde (B44291) proved challenging due to the aldehyde's poor electrophilicity, hindering the initial imine formation required for the reaction. unibo.it In other synthetic schemes, reductive amination procedures have been successfully employed to generate more complex derivatives. google.com

Another significant N-alkylation pathway involves the nucleophilic addition of the amine to epoxides. This reaction yields valuable amino alcohol structures. For example, the reaction of (3S)-1-benzylpyrrolidin-3-amine with 2-methyloxirane proceeds at room temperature to furnish the corresponding N-alkylated product. google.comgoogleapis.com

| Reaction Type | Reactant | Reagents/Conditions | Product Type | Source |

|---|---|---|---|---|

| Reductive Amination (Attempted) | 4-Methoxybenzaldehyde | Various reductive amination conditions | Desired imine/amine not obtained | unibo.it |

| Epoxide Ring-Opening | 2-Methyloxirane | Methanol, Room Temperature, 3 days | (S)-1-((1-benzylpyrrolidin-3-yl)amino)propan-2-ol | google.comgoogleapis.com |

The primary amine group readily undergoes acylation to form stable amide bonds, a cornerstone transformation in the synthesis of pharmaceutical agents. A standard method involves the coupling with a carboxylic acid that has been activated as a mixed anhydride (B1165640). In one example, (3R)-1-benzylpyrrolidin-3-amine was added to a pre-formed mixed anhydride in Tetrahydrofuran (THF) at temperatures below -10 °C, followed by warming to room temperature to yield the target amide. google.com

The amine's reactivity extends to phosgene (B1210022) derivatives. Its reaction with triphosgene (B27547) in dichloromethane (B109758) (DCM) generates a highly reactive isocyanate intermediate in situ. rsc.orgresearchgate.net This intermediate can then be trapped with another nucleophile, such as diaminomaleonitrile (B72808), to produce complex urea (B33335) derivatives. rsc.orgresearchgate.net Similarly, reaction with phenyl chloroformate in the presence of pyridine (B92270) yields a carbamate (B1207046) intermediate. acs.org

| Acylating Agent | Reagents/Conditions | Intermediate/Product Type | Source |

|---|---|---|---|

| Mixed Anhydride | THF, < -10 °C to Room Temperature | Amide | google.com |

| Triphosgene | DCM; subsequent reaction with diaminomaleonitrile in THF | Isocyanate intermediate, Urea derivative | unibo.itrsc.orgresearchgate.net |

| Phenyl Chloroformate | Pyridine, Dry DCM | Carbamate | acs.org |

While direct oxidation of the primary amine is less commonly documented, reduction reactions of derivatives of 1-benzylpyrrolidin-3-amine are synthetically useful. In a multi-step synthesis, a carbamate intermediate derived from 1-benzylpyrrolidin-3-amine was converted to a semicarbazide, which was then condensed with various aromatic aldehydes to form semicarbazones. acs.org These semicarbazone derivatives were subsequently reduced to the corresponding substituted semicarbazides using sodium borohydride, achieving yields between 51% and 58%. acs.org

| Substrate | Reagent | Product Type | Yield | Source |

|---|---|---|---|---|

| Semicarbazone derivative of 1-benzylpyrrolidin-3-amine | Sodium Borohydride | Semicarbazide derivative | 51-58% | acs.org |

Pyrrolidine Ring Modifications

While the exocyclic amine is often the primary reaction site, the amine can also be employed as an internal nucleophile to facilitate modifications that involve the pyrrolidine backbone's substituents.

As noted in the N-alkylation section, the primary amine of 1-benzylpyrrolidin-3-amine is an effective nucleophile for the ring-opening of epoxides. google.comgoogleapis.com This reaction is a powerful method for constructing β-amino alcohols. The reaction with an unsymmetrical epoxide like 2-methyloxirane (propylene oxide) proceeds with high regioselectivity. The nucleophilic attack by the amine typically occurs at the sterically less hindered carbon atom of the epoxide ring. In the reaction between (3S)-1-benzylpyrrolidin-3-amine and 2-methyloxirane in methanol, the amine attacks the terminal carbon of the epoxide, leading to the formation of a secondary alcohol. google.comgoogleapis.com

| Substrate | Nucleophile | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|

| 2-Methyloxirane | (3S)-1-benzylpyrrolidin-3-amine | Methanol | Room Temperature, 3 days | (S)-1-((1-benzylpyrrolidin-3-yl)amino)propan-2-ol | google.comgoogleapis.com |

Derivatization for Functional Probes and Agents

1-Benzylpyrrolidin-3-amine hydrochloride serves as a versatile scaffold in medicinal chemistry. Its inherent structural features—a pyrrolidine ring, a secondary amine, a primary amine, and a benzyl (B1604629) group—offer multiple points for chemical modification. These derivatization strategies are pivotal in transforming the basic molecule into sophisticated functional probes and therapeutic agents. By systematically altering its structure, researchers can fine-tune its biological activity, physicochemical properties, and target-binding profile.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the 1-benzylpyrrolidin-3-amine core, SAR investigations involve introducing a variety of substituents at different positions to probe interactions with biological targets and optimize desired effects. These studies have been instrumental in developing compounds with enhanced potency and selectivity. mdpi.com

Research into N-benzylpyrrolidine derivatives for conditions like Alzheimer's disease has highlighted key SAR insights. Modifications are typically focused on the benzyl ring and the primary amine of the pyrrolidine core. For instance, substituting the benzyl ring with various functional groups can significantly alter a compound's ability to inhibit enzymes like cholinesterases (AChE and BChE) and β-secretase-1 (BACE-1). nih.gov Similarly, derivatization of the 3-amino group is a common strategy to explore new binding interactions or to attach the scaffold to other pharmacophores.

In the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib—a bacterial resistance enzyme—SAR studies on related pyrrolidine scaffolds have demonstrated that modifications at various positions have distinct effects on inhibitory properties. mdpi.com While truncating parts of the molecule often leads to a loss of activity, subtle changes in stereochemistry or the addition of specific functional groups can enhance inhibition. mdpi.com These studies underscore the importance of the pyrrolidine scaffold's integrity and the specific spatial arrangement of its substituents for effective enzyme inhibition. mdpi.com

Table 1: Representative Substitutions on the N-Benzylpyrrolidine Scaffold and Their Impact on Biological Activity

| Modification Site | Substituent Example | Observed Effect on Activity |

|---|---|---|

| Benzyl Ring | Halogens (e.g., -F, -Cl) | Can modulate lipophilicity and brain permeation. nih.gov |

| Benzyl Ring | Methoxy (-OCH₃) | Influences binding affinity for cholinesterases and BACE-1. nih.gov |

| 3-Amino Group | Acylation | Forms amides, altering hydrogen bonding capacity and target interaction. |

This table is illustrative, based on general findings from SAR studies on N-benzylpyrrolidine and related pyrrolidine derivatives.

The physicochemical properties of a parent compound can be significantly modified by forming different salts. For 1-benzylpyrrolidin-3-amine, the hydrochloride salt is common for research purposes. nih.gov However, other salt forms, such as the dihydrochloride (B599025), are also utilized. bldpharm.com The choice of salt form is critical as it can influence key parameters such as solubility, stability, crystallinity, and hygroscopicity.

In research settings, converting the free base into a hydrochloride salt typically enhances its water solubility and improves its handling characteristics, making it easier to work with in aqueous buffers common in biological assays. The formation of a dihydrochloride salt suggests that both nitrogen atoms—the tertiary amine in the pyrrolidine ring and the primary exocyclic amine—are protonated. bldpharm.com This can further increase aqueous solubility compared to the monohydrochloride. The specific salt form is chosen based on the requirements of the experiment, whether for in vitro biological screening, structural biology studies, or formulation development.

Table 2: Comparison of Different Salt Forms of 1-Benzylpyrrolidin-3-amine

| Salt Form | Chemical Formula | Molecular Weight | Key Characteristic |

|---|---|---|---|

| Monohydrochloride | C₁₁H₁₆N₂ · HCl | 212.72 g/mol | Standard salt form, improved solubility and stability. nih.gov |

| Dihydrochloride | C₁₁H₁₆N₂ · 2HCl | 249.18 g/mol | Potentially higher aqueous solubility due to dual protonation. bldpharm.com |

The growing understanding of complex diseases, such as Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs). The "one molecule, multiple targets" approach is seen as a more effective therapeutic strategy than using single-target agents. The 1-benzylpyrrolidin-3-amine scaffold is an excellent starting point for designing such MTDLs due to its synthetic tractability.

In the context of Alzheimer's disease, researchers have functionalized the N-benzylpyrrolidine core to create hybrid molecules that can simultaneously inhibit multiple key enzymes involved in the disease's pathology, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). nih.gov This is achieved by linking the N-benzylpyrrolidine moiety, which targets cholinesterases, to other pharmacophores known to inhibit BACE-1. The resulting molecular hybrids have demonstrated a balanced inhibition profile against these enzymes. nih.gov

Furthermore, these multi-target derivatives have shown additional beneficial properties, including the ability to permeate into the brain, prevent the aggregation of amyloid-β (Aβ) peptides, and protect neurons from Aβ-induced stress. nih.gov In vivo studies have confirmed that these functionalized compounds can improve cognitive function in disease models. nih.gov The design strategy often involves computational methods, such as molecular docking and dynamics simulations, to predict and rationalize the binding of the hybrid ligands to their respective targets. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl |

| (3S)-1-benzylpyrrolidin-3-amine hydrochloride |

| (S)-1-benzyl-3-aminopyrrolidine |

| (R)-(-)-1-Benzyl-3-aminopyrrolidine HCl |

| (R)-3-Amino-1-N-benzylpyrrolidine hydrochloride |

| (3R)-1-benzylpyrrolidin-3-amine;hydrochloride |

| 1-Benzylpyrrolidin-3-amine |

| (S)-1-Benzylpyrrolidin-3-amine dihydrochloride |

| Acetylcholine |

Role of 1 Benzylpyrrolidin 3 Amine Hydrochloride As a Versatile Chemical Synthon and Building Block

Precursor in Complex Organic Synthesis

The utility of 1-benzylpyrrolidin-3-amine (B101318) hydrochloride as a precursor is well-established in the synthesis of intricate organic molecules. Its inherent chirality and functional group arrangement facilitate the creation of stereochemically defined products, a critical aspect in the development of pharmaceuticals and other specialized chemical entities.

Construction of Advanced Heterocyclic Systems

1-Benzylpyrrolidin-3-amine hydrochloride serves as a key starting material for the synthesis of various advanced heterocyclic systems. The pyrrolidine (B122466) ring itself is a fundamental five-membered nitrogen-containing heterocycle. nih.gov The primary amine functionality at the 3-position allows for its incorporation into larger, more complex heterocyclic frameworks through reactions such as condensations, cyclizations, and multicomponent reactions.

For instance, derivatives of 3-aminopyrrolidine (B1265635) are employed in the synthesis of fused heterocyclic systems. These systems are often designed to mimic the structures of natural products or to present novel scaffolds for biological screening. The ability to start with an enantiomerically pure form of this compound is particularly advantageous, enabling the synthesis of chiral heterocyclic targets with high optical purity. researchgate.net Research has demonstrated the synthesis of various substituted pyrrolidine and piperidine (B6355638) derivatives, which are crucial components of many medicinal agents. researchgate.net

The general synthetic utility is highlighted in the preparation of various heterocyclic structures as shown in the table below:

| Starting Material Precursor | Resulting Heterocyclic System | Synthetic Approach | Reference |

| 1-Benzylpyrrolidin-3-amine | Substituted Pyrrolidines | Functionalization of the primary amine | nih.gov |

| 1-Benzylpyrrolidin-3-amine | Fused Pyrrolopyrimidines | Cyclocondensation reactions | nih.gov |

| 1-Benzylpyrrolidin-3-amine | meta-Hetarylanilines | Three-component benzannulation | beilstein-journals.org |

Scaffold for Biologically Active Molecule Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to adopt various conformations, which can lead to high-affinity interactions with biological targets. nih.govunipa.it this compound provides a ready-to-use chiral pyrrolidine core that can be elaborated into a diverse range of biologically active molecules.

One notable application is in the development of chemokine receptor antagonists. For example, (S)-pyrrolidines have been investigated as CXCR4 chemokine receptor antagonists, which have potential applications in cancer therapy due to their antimetastatic activity. nih.gov The synthesis of these antagonists often involves the modification of the primary amine of a 3-aminopyrrolidine derivative.

Furthermore, the (S)-3-aminopyrrolidine scaffold has been explored for the discovery of dual inhibitors of Abl and PI3K, which are important targets in cancer treatment. nih.gov The rationale behind developing dual inhibitors is to overcome the compensatory effects observed when inhibiting a single pathway. nih.gov In these studies, the 3-aminopyrrolidine core serves as the central framework upon which other pharmacophoric elements are appended. nih.gov

Intermediate in Pharmaceutical Research and Development

The role of this compound extends beyond a mere precursor to its function as a key intermediate in the multi-step synthesis of pharmaceutical candidates. Its strategic use allows for the efficient assembly of complex drug molecules.

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. The pyrrolidine scaffold is a common feature in many kinase inhibitors.

Research has shown that the (S)-3-aminopyrrolidine scaffold is a promising starting point for the discovery of novel dual inhibitors of Abl and PI3K kinases. nih.gov A series of compounds bearing this scaffold demonstrated promising cytotoxicity against chronic myeloid leukemia (CML) cells. nih.gov Molecular docking studies have suggested that these compounds can bind to both Abl and PI3K, with their cytotoxic effects potentially arising from the combined inhibition of both kinases. nih.gov

| Target Kinase(s) | Scaffold | Biological Activity | Reference |

| Abl and PI3K | (S)-3-aminopyrrolidine | Dual inhibition, cytotoxicity against K562 cells | nih.gov |

Synthesis of Janus Kinase Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways involved in inflammation and immunity. Inhibitors of JAKs have emerged as an important class of drugs for treating autoimmune diseases and certain cancers.

While direct synthesis of a marketed drug from this compound is not explicitly detailed in the provided search results, the structural motif is highly relevant. For instance, the structure of Tofacitinib, a well-known JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine ring. google.com The synthesis of Tofacitinib involves a key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which shares structural similarities with 1-benzylpyrrolidin-3-amine. google.com This highlights the importance of such benzyl-protected amino-heterocycles in the synthesis of complex pharmaceutical agents like JAK inhibitors.

Furthermore, research into novel JAK1 inhibitors has led to the synthesis of 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives. nih.gov While this study does not explicitly start from this compound, the resulting structures underscore the significance of the pyrrolopyrimidine core, which can be accessed through intermediates derived from functionalized pyrrolidines.

Preparation of Agents for Neurological Disorder Research

The development of new therapeutic agents for neurological disorders is an area of intense research. The pyrrolidine scaffold is found in many compounds targeting the central nervous system.

While direct application of this compound was not found for a specific neuroprotective agent in the provided search results, related synthetic strategies point to its potential utility. For example, the synthesis of N-propargylphenelzine and its analogues as neuroprotective agents involves the manipulation of amine-containing scaffolds. nih.gov These compounds have shown efficacy in preventing noradrenaline depletion, suggesting neuroprotective properties. nih.gov The synthesis of such molecules often relies on versatile building blocks that can introduce specific pharmacophoric features, a role that this compound is well-suited to fill in the design of novel neuroprotective agents.

Role in Nootropic Agent Analog Synthesis

The 1-benzylpyrrolidine (B1219470) scaffold is a foundational component in the design of certain nootropic agents, which are investigated for their potential to enhance cognitive function. The synthesis of analogs of nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidine-2-one), a compound studied for its potential to improve learning and memory, highlights the utility of this structural motif. uran.ua Research into nebracetam analogs involves multi-step synthetic pathways where substituted benzylamines are used to construct the core 1-benzyl-5-oxopyrrolidine structure. uran.ua this compound serves as a crucial starting material for creating a library of structurally related compounds, allowing researchers to explore the structure-activity relationships necessary for developing new psychoactive nootropic agents. uran.ua The pyrrolidone (2-oxopyrrolidine) ring system, a key feature of the racetam class of nootropics, is a central element in these synthetic efforts. uran.ua

Intermediate in the Synthesis of Calcium Channel Blockers (e.g., Benidipine (B10687) Hydrochloride)

While this compound is a versatile building block, it is important to distinguish it from structurally similar compounds used in specific large-scale syntheses. The synthesis of the dihydropyridine (B1217469) calcium channel blocker Benidipine Hydrochloride, for instance, utilizes a piperidine-based intermediate rather than a pyrrolidine one. google.comnih.gov Specifically, the key intermediate is (R*)-1-benzyl-3-hydroxypiperidine (also referred to as 1-benzyl-3-piperidinol). nih.govgoogleapis.compatsnap.com

The synthesis of benidipine involves the coupling of this piperidine side chain with the dihydropyridine main ring. googleapis.com In a common synthetic route, 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester is first activated, for example by conversion to an acyl chloride with thionyl chloride or to a mixed anhydride (B1165640). google.comnih.govgoogleapis.com This activated intermediate is then reacted with 1-benzyl-3-hydroxypiperidine to form the ester linkage, yielding benidipine. google.comgoogleapis.com This highlights the importance of the N-benzyl cyclic alcohol structure in this context, with the six-membered piperidine ring being the specific scaffold required for benidipine. patsnap.comresearchgate.net

Chiral Building Block in Asymmetric Synthesis

The carbon atom at the 3-position of the pyrrolidine ring in 1-benzylpyrrolidin-3-amine is a stereocenter, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-1-benzylpyrrolidin-3-amine and (S)-1-benzylpyrrolidin-3-amine. These enantiomerically pure forms are highly valuable as chiral building blocks in asymmetric synthesis. nih.govmdpi.com

Asymmetric synthesis is critical in pharmaceutical development because the biological activity of a molecule often depends on its specific three-dimensional arrangement. unibo.it Using a pure enantiomer like (R)- or (S)-1-benzylpyrrolidin-3-amine hydrochloride allows chemists to introduce a defined stereocenter into a larger, more complex molecule, ensuring the final product has the desired spatial orientation for interacting with biological targets like enzymes and receptors. acs.orgresearchgate.net The synthesis of these chiral amines can start from optically active natural products, such as L-aspartic acid, to create the desired pyrrolidine ring with high enantiomeric purity. researchgate.net The availability of both enantiomers of 1-benzylpyrrolidin-3-amine provides chemists with the flexibility to synthesize a wide array of stereochemically defined target molecules. researchgate.netrsc.org

Contributions to Sigma Receptor Ligand Development

Sigma (σ) receptors are a class of proteins found throughout the central nervous system and other parts of the body that are targets for the development of novel therapeutics. nih.govnih.gov The established pharmacophore model for many sigma-1 receptor ligands includes a basic amine group and at least two hydrophobic regions at specific distances. nih.govacs.org

The structure of this compound, containing a basic nitrogen atom within the pyrrolidine ring and a hydrophobic benzyl (B1604629) group, fits this general model. bldpharm.com While much of the research has focused on piperidine and piperazine (B1678402) scaffolds, the underlying principles are applicable to pyrrolidine-based structures. acs.orgnih.gov For example, studies on benzylpiperazine and benzylpiperidine derivatives have shown that high affinity for the σ1 receptor can be achieved with this combination of structural features. nih.govnih.gov The 1-benzylpyrrolidin-3-amine scaffold serves as a valuable starting point for chemical elaboration, allowing for the synthesis of novel pyrrolidine-based compounds to explore the structural requirements for potent and selective sigma receptor binding. acs.org

Precursor to Cholinesterase Inhibitors

In the search for agents to address neurodegenerative conditions like Alzheimer's disease, one therapeutic strategy is the inhibition of cholinesterases, such as Butyrylcholinesterase (BuChE). nih.govnih.govmdpi.com The 1-benzylpyrrolidin-3-amine scaffold has been successfully employed as a precursor for a series of potent BuChE inhibitors. nih.gov

In one study, researchers designed and synthesized a novel series of multifunctional ligands based on the 1-benzylpyrrolidin-3-amine structure. nih.gov By modifying the amine group, they created compounds with significant inhibitory activity against BuChE. Two of the most potent derivatives demonstrated the following activities. nih.gov

| Compound | BuChE Inhibition (IC₅₀) |

| 24b | 2.39 µM |

| 25b | 1.94 µM |

These findings demonstrate that this compound is an effective synthon for generating potent cholinesterase inhibitors, providing a valuable framework for developing new multi-target agents for neurodegenerative disease research. nih.govmdpi.comnih.gov

Building Block for Ligands of Dopamine (B1211576) and Serotonin (B10506) Receptors

The 1-benzylpyrrolidin-3-amine framework is a key building block in the development of ligands targeting monoamine transporters for neurotransmitters like serotonin (5-HT) and dopamine. nih.govnih.govbiomolther.orgmdpi.com The versatility of this scaffold allows for the synthesis of compounds with tailored selectivity.

Research has led to the development of N-benzyl-N-(pyrrolidin-3-yl)carboxamides and N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines that act as dual serotonin and noradrenaline reuptake inhibitors. nih.govnih.gov These studies show that modifications to the 3-amino group of the 1-benzylpyrrolidine core can produce compounds with potent and selective activity, while generally having weaker effects on dopamine reuptake. nih.gov The long-chain arylpiperazine structure is another versatile model that has been used to create drugs targeting serotonin and dopamine receptors, further underscoring the utility of cyclic amine scaffolds in this area of research. mdpi.comresearchgate.net The adaptability of the 1-benzylpyrrolidin-3-amine structure makes it a valuable component for generating new ligands to study the complex pharmacology of the central nervous system.

Components for Anti-Aggregating and Antioxidant Research Agents

In the context of research into neurodegenerative diseases, a multi-target approach is often employed, seeking compounds that can address multiple pathological factors simultaneously. mdpi.comfrontiersin.org Derivatives of 1-benzylpyrrolidin-3-amine have been synthesized and evaluated as agents with both anti-aggregating and antioxidant properties. nih.gov

These studies have shown that compounds built upon the 1-benzylpyrrolidin-3-amine scaffold can effectively inhibit the aggregation of both amyloid-beta (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease. nih.gov Furthermore, these same compounds have been shown to possess free radical scavenging capacity and antioxidant activity in specific chemical assays (ABTS and FRAP), as well as the ability to chelate metal ions like copper that are implicated in oxidative stress. nih.gov

| Compound | Aβ Aggregation Inhibition (at 10 µM) | Tau Protein Aggregation Inhibition (at 10 µM) |

| 24b | 45% | 53% |

| 25b | 49% | 54% |

This research establishes 1-benzylpyrrolidin-3-amine as a critical building block for creating multifunctional research agents that combine cholinesterase inhibition with anti-aggregating and antioxidant activities. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 1 Benzylpyrrolidin 3 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 1-Benzylpyrrolidin-3-amine (B101318) hydrochloride, ¹H and ¹³C NMR are routinely used to analyze the proton and carbon environments, respectively.

The ¹H NMR spectrum of 1-Benzylpyrrolidin-3-amine hydrochloride provides a wealth of information based on chemical shifts, signal multiplicity (splitting patterns), and integration values for each unique proton. A key feature of this molecule's spectrum is the concept of diastereotopicity. The presence of a chiral center at the C3 position of the pyrrolidine (B122466) ring renders the geminal protons on adjacent methylene (B1212753) groups (C2, C4, C5, and the benzylic CH₂) chemically non-equivalent. researchgate.netresearchgate.net This non-equivalence means they reside in different magnetic environments and will, therefore, have distinct chemical shifts and couple with each other.

Specifically, the two protons of the benzyl (B1604629) group (C₆H₅CH₂ N) are diastereotopic. researchgate.net Instead of appearing as a simple singlet, they are expected to present as a pair of doublets, often referred to as an AB quartet, due to geminal coupling. A similar phenomenon is observed for the methylene protons on the pyrrolidine ring, leading to more complex multiplets than would be seen in an achiral analogue. researchgate.net

Table 1: Expected ¹H NMR Spectral Data for 1-Benzylpyrrolidin-3-amine Moiety

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.2 - 7.4 | Multiplet (m) | Typical range for monosubstituted benzene (B151609) ring protons. |

| Benzylic (CH₂) | ~3.5 - 4.0 | AB quartet (2 x d) | Diastereotopic protons due to the C3 chiral center. A geminal coupling constant (²J) of ~13 Hz is expected. researchgate.net |

| Pyrrolidine H3 (CH-N) | ~3.0 - 3.5 | Multiplet (m) | Methine proton at the chiral center. |

| Pyrrolidine H2, H5 (CH₂-N) | ~2.5 - 3.2 | Multiplets (m) | Complex multiplets due to diastereotopicity and coupling to adjacent protons. |

| Pyrrolidine H4 (CH₂) | ~1.8 - 2.4 | Multiplets (m) | Complex multiplets due to diastereotopicity and coupling to adjacent protons. |

Note: The exact chemical shifts can vary depending on the solvent and the concentration. The hydrochloride salt form will particularly affect the shifts of protons close to the nitrogen atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, revealing the carbon backbone. The chemical shifts in ¹³C NMR are indicative of the electronic environment and hybridization of the carbon atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C (Quaternary) | ~135 - 140 | The carbon atom of the benzene ring attached to the benzyl CH₂ group. |

| Aromatic CH | ~127 - 130 | Signals for the five CH carbons of the phenyl group. |

| Benzylic CH₂ | ~55 - 65 | The carbon of the methylene bridge between the phenyl group and the pyrrolidine nitrogen. |

| Pyrrolidine C2, C5 (CH₂-N) | ~50 - 60 | Carbons adjacent to the ring nitrogen. |

| Pyrrolidine C3 (CH-N) | ~45 - 55 | The chiral carbon atom bearing the amine group. |

| Pyrrolidine C4 (CH₂) | ~30 - 40 | The carbon atom beta to the ring nitrogen. |

Note: Data is based on typical chemical shift ranges for similar functional groups. organicchemistrydata.org

NMR spectroscopy is a primary method for determining the purity and ratio of stereoisomers. When synthesizing a specific enantiomer of 1-benzylpyrrolidin-3-amine, or when using it in a subsequent reaction that creates a new chiral center, NMR is crucial for assessing the diastereomeric ratio.

The process often involves reacting the amine with a chiral resolving agent or a chiral derivatizing agent to convert a mixture of enantiomers into a mixture of diastereomers. google.com Since diastereomers have different physical properties, their NMR spectra are distinct. Protons in one diastereomer will have slightly different chemical shifts compared to the corresponding protons in the other diastereomer. By integrating the signals unique to each diastereomer, a precise quantitative ratio can be determined. For example, a specific proton signal that appears as a singlet for each diastereomer but at different chemical shifts (e.g., δ 4.10 and δ 4.15) can be integrated to provide the diastereomeric excess (d.e.).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective tool for monitoring the progress of a chemical reaction, such as the reductive amination of 1-benzyl-3-pyrrolidinone (B141626) to form 1-benzylpyrrolidin-3-amine. By taking aliquots from the reaction mixture over time, one can track the disappearance of the starting material's peak and the appearance of the product's peak in the gas chromatogram.